

Application Notes and Protocols for H-Met-Lys-OH

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For Researchers, Scientists, and Drug Development Professionals

Abstract

H-Met-Lys-OH, a dipeptide composed of L-methionine and L-lysine, is a naturally occurring metabolite with potential applications in various research fields.[1] This document provides detailed application notes and protocols for the handling, storage, and experimental use of **H-Met-Lys-OH**. The information is intended to guide researchers on its safe and effective utilization in laboratory settings. While specific research on this dipeptide is limited, its biological role can be inferred from the known functions of its constituent amino acids, which are involved in crucial cellular processes such as protein synthesis, metabolic regulation, and antioxidant defense.[2][3][4]

Chemical and Physical Properties

H-Met-Lys-OH, also known as Methionyl-lysine, is a dipeptide with the following properties.[1]



Property	Value	Reference
Molecular Formula	C11H23N3O3S	[1]
Molecular Weight	277.39 g/mol	[1]
IUPAC Name	(2S)-6-amino-2-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino] hexanoic acid	[1]
CAS Number	45214-88-8	[5]
Appearance	Solid (likely a white to off-white powder)	[1]
Solubility	Expected to be soluble in aqueous solutions.	[6]

Handling and Safety Precautions

While a specific Safety Data Sheet (SDS) for **H-Met-Lys-OH** is not readily available, the following precautions are recommended based on the handling of similar amino acid and peptide compounds.



Precaution Category	Recommended Procedure
Personal Protective Equipment (PPE)	Wear appropriate PPE, including safety glasses with side shields, gloves, and a lab coat.
Ventilation	Use in a well-ventilated area to avoid inhalation of dust.
Storage	Store in a tightly sealed container in a cool, dry place. For long-term storage, -20°C is recommended.[5]
First Aid - Inhalation	Move to fresh air. If breathing is difficult, seek medical attention.
First Aid - Skin Contact	Wash with soap and water.
First Aid - Eye Contact	Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
First Aid - Ingestion	Rinse mouth. Do NOT induce vomiting. Seek medical attention.
Disposal	Dispose of in accordance with local, state, and federal regulations.

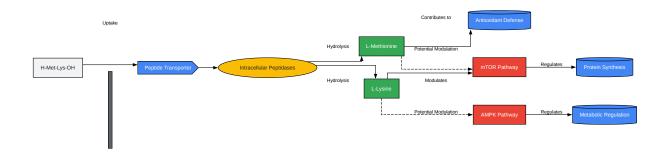
Potential Biological Activities and Signaling Pathways

Direct experimental data on the biological activity of **H-Met-Lys-OH** is limited. However, based on the known roles of its constituent amino acids, L-methionine and L-lysine, several potential biological activities and signaling pathways can be inferred.

L-lysine is an essential amino acid crucial for protein synthesis and has been shown to play a role in calcium homeostasis and the immune response.[7] L-methionine, another essential amino acid, is a precursor for S-adenosylmethionine (SAM), a universal methyl donor, and is involved in antioxidant defense.[3][4] The dipeptide **H-Met-Lys-OH** is likely transported into cells via peptide transporters and then hydrolyzed into its constituent amino acids.



Based on the functions of related amino acids, **H-Met-Lys-OH** could potentially influence key cellular signaling pathways such as the mTOR and AMPK pathways, which are central regulators of cell growth, metabolism, and stress responses.[2]



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Caption: Inferred signaling pathway for **H-Met-Lys-OH**.

Experimental Protocols

The following are generalized protocols that can be adapted for studying the effects of **H-Met-Lys-OH** in various experimental systems.

Preparation of Stock Solutions

- Weighing: Accurately weigh the desired amount of H-Met-Lys-OH powder in a sterile microcentrifuge tube.
- Dissolution: Dissolve the powder in a suitable sterile solvent (e.g., sterile deionized water, phosphate-buffered saline (PBS), or cell culture medium) to create a concentrated stock solution (e.g., 10 mM).

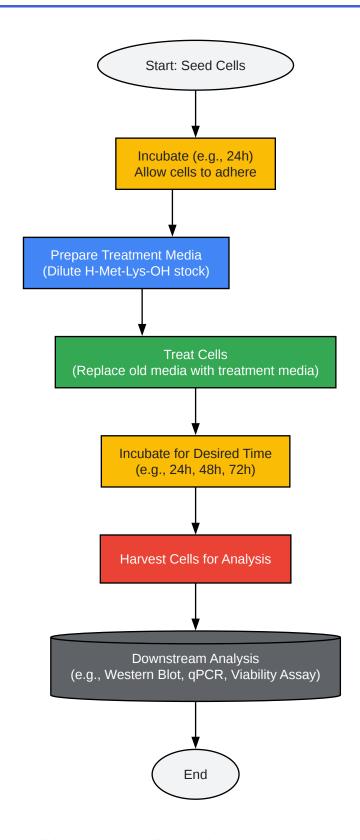


- Sterilization: Sterilize the stock solution by passing it through a 0.22 μm syringe filter into a new sterile tube.
- Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C.

Cell Culture Treatment

This protocol describes a general workflow for treating cultured cells with **H-Met-Lys-OH** to assess its biological effects.





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Caption: General workflow for cell culture experiments.

Cell Viability Assay (MTT Assay)



This assay can be used to determine the effect of **H-Met-Lys-OH** on cell proliferation and viability.

- Cell Seeding: Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.
- Treatment: Remove the culture medium and replace it with fresh medium containing various concentrations of H-Met-Lys-OH. Include a vehicle-only control.
- Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
- MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.
- Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
- Measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

Western Blot Analysis

This protocol can be used to investigate the effect of **H-Met-Lys-OH** on the expression or phosphorylation status of proteins in target signaling pathways (e.g., mTOR, AMPK).

- Cell Lysis: After treatment with **H-Met-Lys-OH**, wash the cells with cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
- Protein Quantification: Determine the protein concentration of the cell lysates using a protein assay (e.g., BCA or Bradford assay).
- SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
- Transfer: Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).
- Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) for 1 hour at room temperature.



- Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest overnight at 4°C.
- Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
- Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Conclusion

H-Met-Lys-OH is a dipeptide with potential for various research applications. While further studies are needed to fully elucidate its specific biological functions, the protocols and information provided in this document offer a foundation for its safe handling and experimental use. Researchers are encouraged to adapt these protocols to their specific experimental needs and to consult relevant literature for more detailed methodologies.

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